CYP17/CYP11B2 Inhibitor LAE001 is an orally bioavailable, non-steroidal, potent, reversible, dual inhibitor of cytochrome P450 17 (CYP17 or CYP17A1) and CYP11B2, with potential antiandrogen and antineoplastic activities. Upon oral administration, LAE001 inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. LAE001 also inhibits the enzymatic activity of CYP11B2, thereby inhibiting aldosterone production. This may reduce the elevated aldosterone levels resulting from CYP17 inhibition and androgen deprivation, leading to a reduction in mineralocorticoid side effects including cardiovascular complications. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities, and plays a key role in the steroidogenic pathway that produces steroidal hormones. The cytochrome P450 enzyme CYP11B2, aldosterone synthase, is an enzyme that plays a key role in aldosterone biosynthesis.
CFG-920 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Cfg-920
CAS No.: 1260006-20-9
Cat. No.: VC0548881
Molecular Formula: C14H13ClN4O
Molecular Weight: 288.73 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260006-20-9 |
|---|---|
| Molecular Formula | C14H13ClN4O |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | 1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)imidazolidin-2-one |
| Standard InChI | InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
| Standard InChI Key | ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties of CFG920
Structural Characterization
CFG920, systematically named 1-(2-chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone, is a small molecule weighing 288.74 g/mol . Its planar imidazolidinone core links two pyridine rings: a 2-chloro-4-pyridinyl group and a 4-methyl-3-pyridinyl moiety (Figure 1). X-ray crystallography reveals that the chloro-pyridine group occupies CYP17A1’s hydrophobic active site, while the methyl-pyridine interacts with heme-coordinating residues .
Table 1: Key Chemical Properties of CFG920
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Number | 1260006-20-9 | |
| Molecular Weight | 288.74 g/mol | |
| Solubility | DMSO: ≥30 mM; Water: <1 mg/mL | |
| Storage Conditions | -20°C (powder); -80°C (solution) |
Mechanism of Action
CFG920 inhibits CYP17A1, a cytochrome P450 enzyme pivotal in androgen biosynthesis. CYP17A1 catalyzes two sequential reactions:
-
17α-Hydroxylation: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.
-
17,20-Lyase Activity: Cleaves C17–C20 bonds to produce dehydroepiandrosterone (DHEA) and androstenedione, precursors to testosterone and dihydrotestosterone (DHT) .
By binding competitively to CYP17A1’s heme iron via its pyridine nitrogen, CFG920 blocks both activities, reducing systemic and intratumoral androgen levels . Unlike abiraterone (which requires co-administration with prednisone to counter mineralocorticoid excess), CFG920’s selectivity minimizes off-target effects on CYP21A2 and CYP11B1, as evidenced by >100-fold selectivity in enzymatic assays .
Preclinical Development and Efficacy
In Vitro Profiling
In recombinant CYP17A1 assays, CFG920 demonstrated an IC of 12 nM for lyase inhibition, outperforming ketoconazole (IC = 140 nM) but trailing seviteronel (IC = 2 nM) . Kinetic studies revealed mixed-type inhibition, with a of 8.3 nM, suggesting high-affinity binding independent of substrate concentration .
Clinical Trial Landscape
Phase I Study (NCT04060394)
This dose-escalation trial enrolled 31 abiraterone-naïve or -resistant CRPC patients. Key outcomes included:
-
Safety: No dose-limiting toxicities up to 600 mg/day. Common AEs were Grade 1–2 fatigue (23%) and hypertension (11%) .
-
Pharmacokinetics: Median = 2.5 h; = 1.2 µM at 400 mg; half-life = 14 h .
-
Efficacy: 45% PSA50 response in abiraterone-naïve patients vs. 12% in resistant cases .
Comparative Analysis with Existing CYP17A1 Inhibitors
Table 2: CFG920 vs. Abiraterone and Ketoconazole
| Parameter | CFG920 | Abiraterone | Ketoconazole |
|---|---|---|---|
| Class | Non-steroidal | Steroidal | Azole antifungal |
| CYP17A1 IC | 12 nM | 3 nM | 140 nM |
| Selectivity | >100x vs CYP3A4 | 10x vs CYP3A4 | 1x vs CYP3A4 |
| Administration | Oral | Oral (with prednisone) | Oral/IV |
| Resistance Mechanism | None reported | CYP17A1 upregulation | Hepatic metabolism |
| Hypertension Risk | Low | High (mineralocorticoid excess) | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume